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Compound of Interest

Compound Name: Sulfaethoxypyridazine

Cat. No.: B032403 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthetic pathway for

sulfaethoxypyridazine, a sulfonamide antibacterial agent. The following sections outline the

multi-step synthesis, including detailed experimental protocols for each key transformation, a

summary of quantitative data, and a visual representation of the synthetic workflow. This

document is intended to serve as a valuable resource for researchers and professionals

involved in the fields of medicinal chemistry and drug development.

I. Overview of the Synthetic Pathway
The synthesis of sulfaethoxypyridazine is a multi-step process that involves the preparation

of two key intermediates: 3-amino-6-ethoxypyridazine and p-acetylaminobenzenesulfonyl

chloride. These intermediates are then coupled, followed by a final deprotection step to yield

the target molecule. The overall synthetic route is illustrated below.

II. Experimental Protocols
Step 1: Synthesis of 3-amino-6-chloropyridazine from
3,6-dichloropyridazine
This initial step involves the selective mono-amination of 3,6-dichloropyridazine.

Methodology:
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A mixture of 3,6-dichloropyridazine (14.90g, 100mmol) and aqueous ammonia (10.52g,

300mmol) is placed in a suitable solvent such as acetonitrile (200ml) in a sealed reaction

vessel. The mixture is heated to 120°C and stirred for 7 hours. The progress of the reaction is

monitored by Thin Layer Chromatography (TLC) and Gas Chromatography (GC). Upon

completion, the solvent is removed under reduced pressure. The resulting crude product is

purified by recrystallization and silica gel column chromatography to yield 3-amino-6-

chloropyridazine[1].

Step 2: Synthesis of 3-amino-6-ethoxypyridazine from 3-
amino-6-chloropyridazine
This step involves a nucleophilic substitution of the chlorine atom with an ethoxy group. The

following protocol is based on the analogous synthesis of 3-amino-6-methoxypyridazine[2].

Methodology:

Sodium metal is carefully dissolved in absolute ethanol to prepare a solution of sodium

ethoxide. 3-amino-6-chloropyridazine is then added to this solution. The reaction mixture is

heated in a sealed tube (e.g., a Carius tube) for several hours. After cooling, the contents are

transferred, and any solid precipitate is filtered off. The filtrate is evaporated to dryness. The

resulting crude solid is then purified, for example, by dissolving in a suitable solvent mixture

(e.g., petroleum ether-chloroform), treating with activated charcoal, and filtering. Evaporation of

the solvent yields 3-amino-6-ethoxypyridazine.

Step 3: Synthesis of p-acetylaminobenzenesulfonyl
chloride
This key reagent is prepared by the chlorosulfonation of acetanilide.

Methodology:

In a round-bottomed flask equipped with a mechanical stirrer and situated in a cooling bath,

place 290 g (165 cc, 2.49 moles) of chlorosulfonic acid. Cool the acid to approximately 12-

15°C. Gradually add 67.5 g (0.5 mole) of acetanilide over about fifteen minutes, maintaining the

temperature around 15°C. The reaction evolves a significant amount of hydrogen chloride gas

and should be performed in a well-ventilated fume hood. Once the addition is complete, the
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reaction mixture is gently heated. The completion of the reaction is indicated by the cessation

of gas evolution. The resulting syrupy liquid is then carefully poured into 1 kg of crushed ice

with stirring. The precipitated solid, p-acetylaminobenzenesulfonyl chloride, is collected by

suction filtration and washed with cold water. The crude product can be used directly in the next

step or purified by recrystallization.

Step 4: Condensation of 3-amino-6-ethoxypyridazine
with p-acetylaminobenzenesulfonyl chloride
This step forms the sulfonamide linkage and is the core coupling reaction in the synthesis.

Methodology:

3-amino-6-ethoxypyridazine is dissolved in a suitable anhydrous solvent, such as pyridine or a

mixture of acetone and pyridine. The solution is cooled in an ice bath. To this cooled solution,

p-acetylaminobenzenesulfonyl chloride is added portion-wise with continuous stirring. After the

addition is complete, the reaction mixture is allowed to warm to room temperature and stirred

for several hours. The progress of the reaction is monitored by TLC. Upon completion, the

reaction mixture is poured into ice-cold water. The precipitated solid, N4-acetyl-

sulfaethoxypyridazine, is collected by filtration, washed with water, and dried.

Step 5: Hydrolysis of N4-acetyl-sulfaethoxypyridazine to
Sulfaethoxypyridazine
The final step is the deprotection of the acetyl group to yield the active pharmaceutical

ingredient.

Methodology:

N4-acetyl-sulfaethoxypyridazine is suspended in an aqueous solution of sodium hydroxide

(e.g., 10% NaOH). The mixture is heated under reflux with stirring until the hydrolysis is

complete (monitored by TLC). After completion, the reaction mixture is cooled and then

acidified with a suitable acid, such as hydrochloric acid, to precipitate the product. The

precipitated sulfaethoxypyridazine is collected by filtration, washed with water until the

washings are neutral, and then dried. The crude product can be further purified by

recrystallization from a suitable solvent.
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III. Quantitative Data Summary
Step

Starting
Material

Product Reagents
Typical
Yield

Melting
Point (°C)

1

3,6-

dichloropyrid

azine

3-amino-6-

chloropyridazi

ne

Aqueous

Ammonia,

Acetonitrile

89-94%[1] 210-212

2

3-amino-6-

chloropyridazi

ne

3-amino-6-

ethoxypyridaz

ine

Sodium

Ethoxide,

Ethanol

Not specified

(analogous

methoxy-

derivative:

85.7%[2])

Not specified

3 Acetanilide

p-

acetylaminob

enzenesulfon

yl chloride

Chlorosulfoni

c Acid
77-81% 149

4

3-amino-6-

ethoxypyridaz

ine and p-

acetylaminob

enzenesulfon

yl chloride

N4-acetyl-

sulfaethoxypy

ridazine

Pyridine Not specified Not specified

5

N4-acetyl-

sulfaethoxypy

ridazine

Sulfaethoxyp

yridazine

Sodium

Hydroxide,

Hydrochloric

Acid

Not specified 180-182

IV. Visualized Synthetic Pathway and Workflows
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Caption: Overall synthesis pathway of Sulfaethoxypyridazine.
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Caption: Experimental workflow for Sulfaethoxypyridazine synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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